Home > Products > Screening Compounds P84895 > 2-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanol
2-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanol -

2-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanol

Catalog Number: EVT-5761142
CAS Number:
Molecular Formula: C14H19F3N2O
Molecular Weight: 288.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Medicinal chemistry: As seen in the provided papers, similar piperazine derivatives demonstrate potential in treating conditions like HIV [], pain [, ], and anxiety/depression []. Further research could explore the potential of 2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}ethanol as a lead compound for developing novel therapeutics.

1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives

  • Compound Description: This series of compounds was investigated for their analgesic activity. Notably, the erythro isomers exhibited significantly greater analgesic potency compared to their threo counterparts. [, ]
  • Relevance: These compounds share the core 1-piperazinyl ethanol structure with 2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}ethanol. The variations within this series primarily involve substitutions on the piperazine ring and the presence of phenyl groups at the alpha carbon to the ethanol moiety. [, ]
  • Compound Description: Sch-350634 is a potent CCR5 antagonist developed as an HIV-1 inhibitor. It exhibits potent inhibition of HIV-1 entry and replication in PBMCs and demonstrates excellent oral bioavailability in preclinical models. []
  • Relevance: While structurally distinct from 2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}ethanol in its overall scaffold, Sch-350634 shares the key element of a piperazine ring substituted with a [4-(trifluoromethyl)phenyl]ethyl moiety. This structural similarity highlights the potential relevance of this specific substituent for biological activity. []

dl-erythro-1-phenyl-2-(substituted phenyl)-2-[4-(p-methoxybenzyl)-1-piperazinyl]ethanol derivatives

  • Compound Description: This series represents a subset of the broader 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives investigated for analgesic activity. These compounds exhibit notable analgesic potency, with some members demonstrating two to three times the potency of codeine. []
  • Relevance: Similar to the broader series, these compounds share the 1-piperazinyl ethanol core with 2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}ethanol. The key difference lies in the consistent presence of a p-methoxybenzyl substituent on the piperazine nitrogen, a feature absent in the target compound. This difference highlights the structural variations explored in pursuing analgesic activity within this chemical class. []
  • Compound Description: This compound, identified by its CAS number 76013-31-5, has documented toxicological data. It exhibited behavioral effects like altered sleep time and somnolence in mice at doses greater than 90 mg/kg administered intramuscularly. []
  • Relevance: This compound bears a close structural resemblance to 2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}ethanol, sharing the core 1-piperazinyl ethanol motif. The primary distinctions are the presence of a decanoate ester at the ethanol oxygen and a significantly bulkier substituent on the piperazine nitrogen, featuring a trifluoromethyl-substituted phenothiazine moiety. []

1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols

  • Compound Description: This series of triazole compounds was designed and synthesized as potential antifungal agents. They exhibited promising antifungal activity against a panel of eight common pathogenic fungi, demonstrating higher potency against deep fungi compared to shallow fungi. Notably, some compounds displayed superior antifungal activity compared to Fluconazole and Terbinafine. []
  • Relevance: While structurally distinct from 2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}ethanol in their overall scaffold, these compounds share the key element of a piperazine ring substituted with a benzyl moiety. The variations within this series primarily involve substitutions on the benzyl ring, highlighting the exploration of this structural feature for enhancing antifungal activity. []
  • Compound Description: DPI-221 is a novel, nonpeptide μ-opioid receptor agonist. It displays high selectivity for the μ-opioid receptor and agonist activity in the mouse isolated vas deferens. [, ]
  • Relevance: DPI-221 shares the common structural feature of a benzyl-substituted piperazine moiety with 2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}ethanol. The presence of additional substituents on the piperazine ring and the benzyl group, along with the absence of the ethanol group in DPI-221, highlights the structural variations within this chemical class. [, ]

1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D)

  • Compound Description: Sch-417690/Sch-D is a potent, highly selective, and orally bioavailable CCR5 antagonist developed as an HIV-1 inhibitor. It is structurally related to Sch-350634 and represents a further optimized compound within that chemical series. []
  • Relevance: Similar to Sch-350634, while structurally distinct from 2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}ethanol in its overall architecture, Sch-417690/Sch-D shares the key element of a piperazine ring substituted with a [4-(trifluoromethyl)phenyl]ethyl moiety. This consistent presence in CCR5 antagonists suggests a potential role of this specific substituent in interacting with the CCR5 receptor. []

(-)-(S)-6-amino-alpha-[(4-diphenylmethyl-1-piperazinyl)-methyl]-9H-purine-9-ethanol (SDZ 211-939)

  • Compound Description: SDZ 211-939 is a synthetic sodium channel inactivation inhibitor. Studies using SDZ 211-939 have contributed to the understanding of the interaction between sodium channel modulators and cardiac sodium channels. []

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

  • Compound Description: This compound represents a complex heterocycle synthesized through an eight-step process. While its specific biological activity is not detailed, the synthetic route suggests potential pharmacological relevance. []
  • Relevance: Though not directly containing the piperazine ring of 2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}ethanol, this compound possesses a piperidine ring, a close structural analogue. Moreover, both compounds share the [3-(trifluoromethyl)phenyl] substituent, indicating a possible commonality in their target interactions or pharmacokinetic properties. []

2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl 2-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzoate (antrafenine)

  • Compound Description: Antrafenine is a potent analgesic with a long duration of action and excellent tolerance in pharmacological, toxicological, and clinical studies. []
  • Relevance: Antrafenine is a structural analog of 2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}ethanol, sharing the key 2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanol moiety. [] The primary distinction lies in the presence of a 2-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzoate substituent on the ethanol oxygen in antrafenine, which contributes to its analgesic properties. This difference highlights how modifications to the ethanol substituent can significantly impact biological activity. []

Properties

Product Name

2-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanol

IUPAC Name

2-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanol

Molecular Formula

C14H19F3N2O

Molecular Weight

288.31 g/mol

InChI

InChI=1S/C14H19F3N2O/c15-14(16,17)13-3-1-2-12(10-13)11-19-6-4-18(5-7-19)8-9-20/h1-3,10,20H,4-9,11H2

InChI Key

FKKUSABLFDJVKR-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCO)CC2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

C1CN(CCN1CCO)CC2=CC(=CC=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.